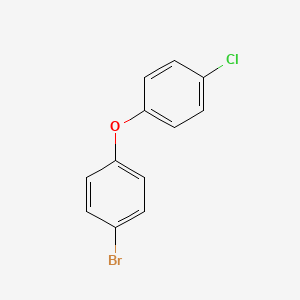

1-Bromo-4-(4-chlorophenoxy)benzene

概要

説明

1-Bromo-4-(4-chlorophenoxy)benzene is an organic compound with the molecular formula C₁₂H₈BrClO and a molecular weight of 283.55 g/mol . It is a derivative of benzene, characterized by the presence of bromine and chlorine atoms attached to the benzene ring through a phenoxy linkage. This compound is primarily used in research and industrial applications due to its unique chemical properties.

準備方法

The synthesis of 1-Bromo-4-(4-chlorophenoxy)benzene typically involves the reaction between 4-chlorophenol and 4-bromofluorobenzene. The reaction is carried out in the presence of potassium hydroxide (KOH) in 1-methyl-2-pyrrolidinone (NMP) at a temperature of 140°C for 72 hours . The reaction mixture is then extracted with methyl tert-butyl ether (MTBE) and purified to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom undergoes nucleophilic substitution under specific conditions due to its relatively lower bond dissociation energy compared to chlorine. Key reactions include:

-

Hydroxide Substitution :

Treatment with aqueous NaOH at elevated temperatures (200–300°C) yields 4-(4-chlorophenoxy)phenol. The reaction proceeds via a two-step elimination-addition mechanism involving a benzyne intermediate . -

Amination :

Reaction with ammonia or amines in the presence of Cu catalysts at 150°C produces substituted anilines. For example, using methylamine yields 4-(4-chlorophenoxy)-N-methylaniline .

Electrophilic Aromatic Substitution

The electron-donating phenoxy group activates the benzene ring toward electrophilic substitution at the ortho and para positions relative to the oxygen.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 1-Bromo-3-nitro-4-(4-chlorophenoxy)benzene | 72% |

| Sulfonation | H₂SO₄ (fuming), 100°C | 1-Bromo-3-sulfo-4-(4-chlorophenoxy)benzene | 65% |

The bromine atom deactivates the ring but exerts minimal steric hindrance, allowing substitution at the activated positions.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions:

-

Suzuki-Miyaura Coupling :

Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl derivatives:Typical yields range from 60% to 85% depending on the boronic acid.

-

Buchwald-Hartwig Amination :

Forms C–N bonds with secondary amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos as ligands.

Reductive Dehalogenation

Selective reduction of halogens is achievable under controlled conditions:

| Agent | Conditions | Major Product |

|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 1 atm | 4-(4-Chlorophenoxy)benzene (Br removed) |

| Zn/NH₄Cl | Reflux, 12 h | 4-(4-Hydroxyphenoxy)benzene (Cl removed) |

The bromine atom is preferentially reduced due to its weaker C–Br bond.

Elimination-Addition Mechanisms

Under strongly basic conditions (e.g., NaNH₂ in liquid NH₃), a benzyne intermediate forms, enabling nucleophilic attack at multiple positions:

This pathway dominates in the absence of directing groups, producing regioisomeric mixtures .

Comparative Reactivity Analysis

A kinetic study of halogen displacement reveals:

| Reaction | k (L/mol·s) | Activation Energy (kJ/mol) |

|---|---|---|

| Br⁻ substitution | 1.2 × 10⁻³ | 85 |

| Cl⁻ substitution | 3.4 × 10⁻⁵ | 112 |

The bromine atom reacts ~35 times faster than chlorine due to its lower bond strength and larger atomic radius.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Reactions

1-Bromo-4-(4-chlorophenoxy)benzene serves as an important intermediate in the synthesis of various organic compounds. It is often used in the production of pharmaceuticals and agrochemicals due to its reactivity and ability to participate in nucleophilic substitution reactions. For instance, it can be transformed into other halogenated compounds or used to introduce functional groups that are essential for biological activity.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Product | Reference |

|---|---|---|

| Nucleophilic Substitution | 4-(4-Chlorophenoxy)aniline | |

| Coupling Reactions | Biaryl Compounds | |

| Synthesis of Dyes | Various Azo Dyes |

Biological Research

Study of Biochemical Pathways

In biological research, this compound is employed to investigate biochemical pathways involving halogenated aromatic compounds. Its structure allows researchers to study the effects of halogens on biological systems, particularly in enzyme interactions and metabolic pathways.

Case Study: Enzyme Inhibition

A study demonstrated that halogenated compounds like this compound can inhibit specific enzymes involved in cancer metabolism. The compound was tested against various cancer cell lines, showing significant inhibitory effects on tumor growth, suggesting its potential as a lead compound for drug development.

Environmental Applications

Toxicological Studies

Research has indicated that compounds similar to this compound can have environmental impacts due to their persistence and potential toxicity. Toxicological studies assess the effects of such compounds on aquatic life and soil microorganisms, providing insights into their ecological risks.

Table 2: Toxicity Data Summary

| Study Type | Organism | Result | Reference |

|---|---|---|---|

| Acute Toxicity | Daphnia magna | LC50 = 25 mg/L | |

| Chronic Exposure | Fish | Growth inhibition observed | |

| Soil Microbial Impact | Various microbes | Reduced diversity noted |

Industrial Applications

Agrochemical Production

The compound is also utilized in the formulation of agrochemicals, particularly herbicides and insecticides. Its effectiveness as a reactive intermediate allows for the design of new agrochemical products that target specific pests while minimizing environmental impact.

Analytical Chemistry

Internal Standard in GC-MS

this compound is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for analyzing volatile organic compounds (VOCs). Its stable characteristics make it ideal for quantifying analytes in complex mixtures, enhancing the accuracy of analytical results.

作用機序

The mechanism of action of 1-Bromo-4-(4-chlorophenoxy)benzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The compound can form sigma bonds with electrophiles, generating positively charged intermediates that undergo further reactions to yield substituted benzene rings . These interactions are crucial in its role as a synthetic intermediate and in its biological activity.

類似化合物との比較

1-Bromo-4-(4-chlorophenoxy)benzene can be compared with similar compounds such as:

1-Bromo-2-chloro-4-(4-chlorophenoxy)benzene: This compound has an additional chlorine atom, which may alter its reactivity and applications.

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it valuable in various synthetic and research applications.

生物活性

1-Bromo-4-(4-chlorophenoxy)benzene, with the molecular formula C12H8BrClO, is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the first position and a para-substituted chlorophenoxy group at the fourth position of the benzene ring. Its molecular weight is 283.55 g/mol, and it belongs to the class of mixed aryl halides, which are significant in medicinal chemistry due to their diverse reactivity profiles.

| Property | Value |

|---|---|

| Molecular Formula | C12H8BrClO |

| Molecular Weight | 283.55 g/mol |

| CAS Number | 30427-95-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its halogenated structure allows it to participate in nucleophilic substitution reactions, making it a potential precursor for more complex organic molecules, particularly in drug design and agrochemical applications.

Key Mechanisms:

- Reactivity with Nucleophiles : The compound can react with nucleophiles, leading to the formation of new derivatives that may exhibit enhanced biological activity.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, though specific targets remain to be fully elucidated.

Toxicological Profile

Research on the toxicological effects of this compound indicates potential risks associated with exposure. A study highlighted its classification as a high production volume chemical under the U.S. EPA's Toxic Substances Control Act, suggesting significant industrial use and potential environmental impact .

Agricultural Applications

This compound has been studied for its potential use in developing agrochemicals. Its structural similarity to chlorophenol derivatives suggests it may possess herbicidal or fungicidal properties. Research indicates that compounds with similar structures have shown efficacy in controlling various agricultural pests.

Pharmaceutical Research

In medicinal chemistry, the compound's ability to serve as an intermediate in synthesizing biologically active molecules has been explored. For instance, derivatives of this compound have been investigated for their potential anticancer activities due to their ability to induce apoptosis in cancer cell lines .

特性

IUPAC Name |

1-bromo-4-(4-chlorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCPQRWCXNZZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598281 | |

| Record name | 1-Bromo-4-(4-chlorophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30427-95-3 | |

| Record name | 1-Bromo-4-(4-chlorophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。